molecular formula C17H16BrNO4 B5020247 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid CAS No. 309285-65-2

5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid

Cat. No. B5020247
CAS RN: 309285-65-2
M. Wt: 378.2 g/mol
InChI Key: QSTMLQVXMZVHGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid typically involves multi-step chemical reactions that might include bromination, carboxylation, and amide formation. While the direct synthesis of this specific compound is not detailed in the available literature, related syntheses involve the functionalization of benzoic acid derivatives through halogenation (introducing bromo groups) and subsequent reactions to introduce the propoxybenzoyl amino moiety (Kosma, Selzer, & Mereiter, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid showcases planar moieties with specific inclinations and hydrogen bonding patterns that could be indicative of the structural behavior of the target compound. For example, a structurally related compound exhibits a planar thiazolidine moiety to which an aminobenzoic fragment is inclined, suggesting potential for intricate hydrogen bonding and stacking interactions within the crystal lattice (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

Chemical reactions involving bromo and aminobenzoic acid derivatives can include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, and amide bond formation, crucial for introducing the propoxybenzoyl group. The presence of bromine and the amine group in the molecule suggests reactivity towards electrophilic aromatic substitution and potential for further functionalization (Jaber, Kyhoiesh, & Jawad, 2021).

properties

IUPAC Name

5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-9-23-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)10-14(15)17(21)22/h3-8,10H,2,9H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTMLQVXMZVHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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